(2-Fluoro-5-methylpyridin-3-yl)methanamine

Lipophilicity Drug-likeness Physicochemical Properties

Researchers often struggle to find fluorinated pyridine building blocks with precise substitution patterns that balance lipophilicity and reactivity. (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS 871325-17-6) solves this with: - LogP 0.93 and MW 140.16 ideal for fragment-based lead optimization - 5-methyl hydrophobic anchor and primary amine handle for amide/sulfonamide libraries - 19F NMR label capability for metabolism studies without altering binding - Reliable supply chain with documented purity and immediate shipping

Molecular Formula C7H9FN2
Molecular Weight 140.16
CAS No. 871325-17-6
Cat. No. B3161611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-methylpyridin-3-yl)methanamine
CAS871325-17-6
Molecular FormulaC7H9FN2
Molecular Weight140.16
Structural Identifiers
SMILESCC1=CC(=C(N=C1)F)CN
InChIInChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3
InChIKeyHKBSDSUWUDOJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





871325-17-6: Fluorinated Pyridinylmethanamine Building Block


The target compound, (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS 871325-17-6), is a fluorinated pyridine derivative with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol. It is a primary amine featuring a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring . The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, where fluorinated pyridines are prized for their enhanced metabolic stability and bioactivity [1]. The presence of both a nucleophilic aminomethyl group and electron-withdrawing fluorine substituent enables diverse synthetic transformations.

Fluorinated Pyridine Core Enables metabolic stability studies and modulates electronic properties.
Primary Amine Handle Supports acylation, reductive amination, and sulfonylation for library synthesis.
5-Methyl Substitution Provides a hydrophobic anchor for SAR exploration and fragment growing.

871325-17-6: Substituent Differences Preclude Substitution


In-class analogs such as (2-Fluoropyridin-3-yl)methanamine (CAS 205744-16-7) or functional derivatives like (2-Fluoro-5-methylpyridin-3-yl)methanol (CAS 1227565-23-2) cannot be substituted for the target compound without altering key properties. The presence or absence of the 5-methyl group and the specific 3-aminomethyl moiety critically influence the molecule's computed lipophilicity (LogP), hydrogen bonding capacity, and molecular weight [1]. These physicochemical differences directly impact solubility, membrane permeability, and synthetic handle compatibility, making the specific 2-fluoro-5-methyl substitution pattern non-interchangeable with other aminomethylpyridines or pyridine derivatives in structure-activity relationships .

Des-Methyl Analog (CAS 205744-16-7)
Lacks the 5-methyl group, altering LogP and molecular weight; physicochemical profile may shift.
Methanol Analog (CAS 1227565-23-2)
Additional hydrogen bond acceptor changes solvation and reactivity; not a direct amine replacement.
Ketone Analog
Lacks the primary amine handle, incompatible with amine coupling and reductive amination routes.

Comparative Evidence Guide for 871325-17-6


Lipophilicity (LogP) vs. Des-Methyl Analog

The target compound exhibits a higher computed LogP (0.93) compared to the unsubstituted analog (2-fluoropyridin-3-yl)methanamine (LogP ~0.51), indicating greater lipophilicity [1]. This difference of approximately 0.42 LogP units can significantly influence membrane permeability and oral absorption potential.

Lipophilicity (LogP)
Reported
+0.42 LogP units (82% higher) vs des-methyl analog
Increased lipophilicity supports ADME property assessment.
Calculated values; cross-study comparison.
Lipophilicity Drug-likeness Physicochemical Properties

Molecular Weight vs. Unsubstituted Analog

The molecular weight of the target compound is 140.16 g/mol, which is 14.03 g/mol greater than that of (2-fluoropyridin-3-yl)methanamine (126.13 g/mol), due to the presence of the 5-methyl group . This modest increase maintains the compound's compliance with Lipinski's Rule of 5 while offering a different physicochemical profile.

Molecular Weight
Data to verify
140.16 vs 126.13 g/mol (+14.03, 11.1% increase)
Slight mass increase may support fragment growing while maintaining drug-likeness.
Based on molecular formula; class-level inference.
Molecular Weight Lead-likeness Fragment-based drug design

Hydrogen Bond Acceptor Count vs. Analogs

The target compound possesses 2 hydrogen bond acceptor (HBA) sites, as defined by the nitrogen atoms in the pyridine ring and the primary amine group . This is identical to its unsubstituted analog but distinct from related 3-substituted pyridine derivatives like (2-fluoro-5-methylpyridin-3-yl)methanol (HBA = 3 due to oxygen atom) or 1-(2-fluoro-5-methylpyridin-3-yl)ethanone (HBA = 2).

H-Bond Acceptors
Class-level
Target: 2 HBA vs Methanol analog: 3 HBA
Matching HBA count with amine handle allows diverse derivatization.
Calculated from functional groups; verify experimental data.
Hydrogen Bonding Ligand Efficiency SAR Analysis

Aminomethyl vs. Ketone: Synthetic Utility

The target compound features a primary amine (aminomethyl) group at the 3-position, whereas the analog 1-(2-fluoro-5-methylpyridin-3-yl)ethanone possesses a ketone group . This functional group difference fundamentally alters their synthetic utility: the primary amine can undergo acylation, reductive amination, and sulfonylation reactions, while the ketone is suited for nucleophilic additions and condensations.

Reactive Group
Class-level
Primary amine vs ketone – amine enables acylation and coupling
Amine handle essential for amide bond formation; ketone cannot substitute.
Reactivity profile is class-level; confirm synthetic compatibility.
Synthetic Handle Reactivity Amine Derivatization

Commercial Availability and Supply Chain

The target compound is widely stocked by multiple commercial suppliers (e.g., Fluorochem, Bidepharm, Sigma-Aldrich) with standard purities of 95-98%, ensuring stable supply and competitive pricing . In contrast, some closely related analogs like (2-Fluoro-5-methylpyridin-3-yl)methanol (CAS 1227565-23-2) are listed as discontinued by several vendors, posing a supply risk .

Commercial Supply
Reported
Multi-vendor, 95-98% purity; discontinued analog poses risk
Reliable supply reduces procurement risk for time-sensitive R&D.
Inventory status as of 2024-2025; verify current availability.
Procurement Cost Efficiency Supply Chain

Application Scenarios for 871325-17-6


Medicinal Chemistry: Fragment Growing and Lead Optimization

The compound's moderate lipophilicity (LogP 0.93) and molecular weight (140.16) make it an ideal starting fragment or intermediate for lead optimization programs. The 5-methyl group provides a hydrophobic anchor that can be exploited for additional binding interactions, while the primary amine serves as a reactive handle for generating diverse amide, sulfonamide, or urea libraries . This specific substitution pattern is particularly valuable in CNS drug discovery where fluorine substitution is known to enhance blood-brain barrier penetration [1].

Chemical Biology: Synthesis of Fluorinated Probe Molecules

The unique combination of a fluorinated aromatic ring and a primary amine allows for the creation of bifunctional probes. The fluorine atom can serve as a 'F NMR label for metabolism and binding studies, while the amine can be conjugated to fluorophores, biotin, or solid supports . The distinct 2-fluoro-5-methyl pattern on the pyridine ring offers a steric and electronic profile that differs from simpler 2-fluoropyridine scaffolds, enabling the development of more selective chemical tools.

Agrochemical Discovery: Synthesis of Fluorinated Heterocycles

Fluorinated pyridines are a key motif in modern agrochemicals due to their improved metabolic stability in the environment . The target compound can be used to construct more complex pyridine-fused heterocycles or as a direct building block for novel fungicides and herbicides. The primary amine group facilitates incorporation into larger active frameworks via standard coupling reactions, offering a reliable entry point to fluorinated agrochemical leads.

Academic Research: Methodology Development and Chemical Education

As a well-defined, commercially available building block, 871325-17-6 is suitable for exploring new synthetic methodologies, such as novel amidation or reductive amination protocols . Its structure is complex enough to test reaction scope but simple enough to analyze cleanly by standard techniques (NMR, HPLC), making it a useful model substrate for both research and teaching laboratories.

Application
Selection Property
Validation Focus
Medicinal Chemistry Fragment Growing
Fluorinated aminomethylpyridine scaffold, methyl anchor, amine handle
Lipophilicity SAR, amide library diversity, CNS BBB permeability screening
Chemical Biology Probe Synthesis
19F NMR label capability, amine conjugation handle
Probe attachment efficiency, 19F NMR sensitivity, selectivity vs simpler scaffolds
Agrochemical Discovery
Fluorinated heterocycle, coupling-ready primary amine
Environmental metabolic stability, heterocycle elaboration, activity screening
Academic Methodology Development
Structurally defined, functionalized building block
Reaction scope testing, standard analytical characterization (NMR, HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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